1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a urea derivative characterized by a central urea scaffold substituted with a 3,5-dimethoxyphenyl group and a hydroxyethyl side chain bearing a 4-(dimethylamino)phenyl moiety. The dimethylamino group may enhance solubility in polar solvents, while the methoxy substituents could influence electronic properties and π-π stacking interactions. The hydroxyethyl linker likely contributes to hydrogen-bonding capabilities, a critical feature for biological activity or substrate recognition in catalytic processes .
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-22(2)15-7-5-13(6-8-15)18(23)12-20-19(24)21-14-9-16(25-3)11-17(10-14)26-4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZCLKNTAPNHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea typically involves multiple steps. One common method starts with the reaction of 3,5-dimethoxyaniline with an appropriate isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its urea linkage.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group may also interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Comparisons
*Calculated based on molecular formula.
†Reported in .
Key Differences and Implications
Urea vs. Thiourea Derivatives
The target urea compound differs from thiourea analogs (e.g., S,S-TUC) in the replacement of sulfur with oxygen in the urea group. Thioureas exhibit stronger acidity (pKa ~21) compared to ureas (pKa ~26), enabling superior hydrogen-bonding catalysis in asymmetric synthesis .
Aromatic Substituents
- 3,5-Dimethoxyphenyl vs. 3,5-Bis(trifluoromethyl)phenyl : The methoxy groups in the target compound donate electron density, enhancing π-π interactions with aromatic substrates. In contrast, trifluoromethyl groups in S,S-TUC withdraw electron density, increasing electrophilicity and stabilizing transition states in catalysis .
- 4-(Dimethylamino)phenyl vs. 3-Fluorophenyl: The dimethylamino group in the target compound improves solubility in aqueous media, whereas the fluorine atom in the thiadiazole derivative () enhances lipophilicity and metabolic stability .
Heterocyclic Systems
The thiadiazole and pyrido-pyrimidine cores in analogs () introduce rigid planar structures, often associated with DNA intercalation or kinase inhibition. The target compound lacks such systems, suggesting divergent biological targets or mechanisms.
Pharmacokinetic and Physicochemical Properties
Notes on Limitations and Recommendations
- Comparative assays with thiourea derivatives (e.g., S,S-TUC) and thiadiazole-containing ureas are recommended to quantify differences in hydrogen-bond strength and pharmacokinetics.
Biologische Aktivität
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H24N2O4
- Molecular Weight : 344.41 g/mol
- CAS Number : 1205548-02-2
The compound exhibits several biological activities, primarily through the following mechanisms:
- Tyrosinase Inhibition : The compound has been studied for its potential as a tyrosinase inhibitor, which is significant for skin whitening applications. Tyrosinase is an enzyme crucial for melanin production, and inhibiting it can lead to reduced pigmentation in skin cells .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which help in reducing oxidative stress in cells. This activity is essential for preventing cellular damage and may contribute to the compound's therapeutic effects against various diseases .
- Cell Proliferation and Apoptosis : Research indicates that related compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth. The presence of dimethoxy groups in the structure may enhance these effects by modulating signaling pathways involved in cell survival and proliferation .
Biological Activity Data
Case Studies
- Skin Whitening Efficacy : A study evaluated the efficacy of 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea as a skin whitening agent. The results showed that the compound significantly inhibited tyrosinase activity compared to control groups, suggesting its potential as a cosmetic ingredient for skin lightening .
- Cancer Cell Studies : In vitro studies on human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis. These findings highlight its potential as an anticancer agent, particularly against melanoma and breast cancer cell lines .
Research Findings
Recent research has focused on synthesizing analogues of this compound to enhance its biological activity. For instance, modifications in the dimethoxyphenyl ring have shown improved potency as tyrosinase inhibitors and enhanced antioxidant properties . Additionally, studies have explored the structure-activity relationship (SAR) of related compounds to identify key functional groups that contribute to their biological efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, such as coupling substituted phenyl isocyanates with hydroxyethylamine derivatives. Key steps include protecting group strategies (e.g., methoxy groups) and urea bond formation via nucleophilic addition. Optimization requires adjusting solvents (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., triethylamine). Reaction progress can be monitored via TLC and HPLC .
- Characterization : Use IR spectroscopy to confirm urea C=O stretches (~1640–1680 cm⁻¹) and ¹H/¹³C NMR to verify aromatic protons and substituent positioning. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Spectroscopy : IR identifies functional groups (e.g., urea, hydroxyl), while NMR (¹H, ¹³C, DEPT) resolves structural details, such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups. 2D NMR (COSY, HSQC) clarifies coupling patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity. LC-MS combines separation with mass confirmation .
Q. How is the compound’s initial biological activity evaluated in vitro?
- Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based activity assays. Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) quantify potency .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide synthetic optimization and target interaction studies?
- Reaction Design : Use density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers. ICReDD’s quantum chemical calculations predict optimal conditions (e.g., solvent polarity, temperature) .
- Target Binding : Perform molecular docking (AutoDock Vina) to simulate interactions with proteins (e.g., kinases). Analyze binding affinities and hydrogen-bonding patterns with active-site residues .
Q. What experimental design strategies resolve contradictions in biological activity data across studies?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., substituents, concentration). Use ANOVA to identify significant factors. For example, vary dimethylamino positioning and assess IC₅₀ shifts .
- Validation : Replicate assays under standardized conditions (e.g., pH, cell passage number) to isolate confounding variables. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How do structural modifications (e.g., substituent variation) impact pharmacodynamics and metabolic stability?
- SAR Studies : Synthesize analogs with halogen (F, Cl) or methyl substitutions. Compare logP (HPLC logD), solubility, and microsomal stability (e.g., human liver microsomes). Fluorine substitution often enhances metabolic resistance .
- Mechanistic Insights : Use QSAR models to correlate substituent electronic effects (Hammett σ) with activity. For example, electron-donating groups (e.g., -OCH₃) may enhance target affinity .
Q. What advanced analytical techniques elucidate degradation pathways and stability under physiological conditions?
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes). LC-MS/MS identifies degradation products (e.g., hydrolysis of urea to amines) .
- Stability Profiling : Use accelerated stability studies (40°C/75% RH) with periodic HPLC sampling. Kinetic modeling predicts shelf-life .
Methodological Frameworks
Q. How to integrate multi-omics data (proteomics, metabolomics) with compound mechanism studies?
- Workflow : Treat cells with the compound and perform untargeted metabolomics (LC-QTOF-MS) to identify perturbed pathways. Integrate with phosphoproteomics data to map kinase inhibition .
Q. What statistical approaches validate reproducibility in high-throughput screening (HTS)?
- Quality Control : Include Z’-factor calculations to assess assay robustness. Use replicate plates to calculate coefficient of variation (CV < 15%) .
Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Step | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 3,5-Dimethoxyaniline | Nitration/Reduction | H₂SO₄/HNO₃, 0°C | 75 | |
| Hydroxyethylamine derivative | Epoxide opening | NH₃/EtOH, 60°C | 68 |
Table 2 : Biological Activity of Structural Analogs
| Analog | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| A | -OCH₃, -N(CH₃)₂ | 0.45 | Kinase X |
| B | -Cl, -CF₃ | 1.2 | Kinase Y |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
